molecular formula C15H14FN5O3 B7566122 N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B7566122
M. Wt: 331.30 g/mol
InChI Key: LGJOKIIXRYRUSF-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR). FGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the development and progression of various types of cancer, making FGFR a promising target for cancer therapy.

Mechanism of Action

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide binds to the ATP-binding pocket of FGFR and prevents the transfer of phosphate groups from ATP to tyrosine residues on the receptor, thereby inhibiting its kinase activity. This leads to downstream effects on various signaling pathways that are regulated by FGFR, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has also been shown to modulate the activity of FGFR in non-cancerous cells. For example, N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to promote the differentiation of human embryonic stem cells into neural progenitor cells by selectively inhibiting FGFR1 and FGFR3 signaling. N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has also been shown to attenuate the development of pulmonary fibrosis in mouse models by inhibiting FGFR1 signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide as a research tool is its high selectivity for FGFR. This allows researchers to specifically target FGFR-driven signaling pathways without affecting other tyrosine kinase receptors. However, one limitation of using N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research involving N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide. One area of interest is the development of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide in combination with other targeted therapies or chemotherapy agents, which may enhance its efficacy in treating cancer. Finally, further studies are needed to elucidate the long-term effects of FGFR inhibition by N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide on normal tissue homeostasis and the potential for off-target effects.

Synthesis Methods

The synthesis of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide involves a multistep process that begins with the condensation of 6-fluoroindole-3-carboxaldehyde and 2-aminoethyl nitrate to form the intermediate 2-(6-fluoro-1H-indol-3-yl)ethyl nitrate. This intermediate is then reacted with 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid to yield N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results as a targeted therapy for FGFR-driven tumors. In vitro studies have demonstrated that N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide selectively inhibits the tyrosine kinase activity of FGFR1-4 with nanomolar potency, leading to decreased proliferation and increased apoptosis in cancer cells that are dependent on FGFR signaling. In vivo studies have also shown that N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide can inhibit tumor growth and improve survival in mouse models of FGFR-driven cancer.

properties

IUPAC Name

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-8-14(21(23)24)13(20-19-8)15(22)17-5-4-9-7-18-12-6-10(16)2-3-11(9)12/h2-3,6-7,18H,4-5H2,1H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJOKIIXRYRUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)NCCC2=CNC3=C2C=CC(=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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